![molecular formula C9H5NO4S B175429 6-Nitrobenzo[b]thiophene-2-carboxylic acid CAS No. 19983-42-7](/img/structure/B175429.png)
6-Nitrobenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Nitrobenzo[b]thiophene-2-carboxylic acid is an organic compound . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Nitrobenzo[b]thiophene-2-carboxylic acid can be converted to the corresponding hydrazide by the reaction with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene ring with a nitro group at the 6-position and a carboxylic acid group at the 2-position .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the search results, thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations .Scientific Research Applications
Chemical Reactions and Synthesis
- Research shows that 6-Nitrobenzo[b]thiophene-2-carboxylic acid is involved in various chemical reactions, including nitration under different conditions, leading to the production of various substitution products. These reactions have been studied for their mechanisms and product structures using spectroscopy techniques (Cooper & Scrowston, 1971).
- It has been used as a precursor in the synthesis of different pharmacologically active compounds. For example, 5-Nitrobenzo[b]thiophene-2-carboxylic acid was converted to various derivatives for evaluation as anti-inflammatory and analgesic agents (Fakhr et al., 2009).
Luminescence Studies
- Thiophenyl-derivatized nitrobenzoic acid ligands, which include derivatives of this compound, have been examined as potential sensitizers for the luminescence of Eu(III) and Tb(III). These studies involve characterizing the resulting luminescent species and determining their quantum yields and lifetimes (Viswanathan & Bettencourt-Dias, 2006).
Novel Synthesis and Applications
- Innovative synthesis methods have been developed using this compound, leading to the creation of various novel compounds. These methods and the resulting compounds have been studied for their potential applications in different scientific fields, including pharmacology and materials science (Havaldar et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have potential anticancer effects .
Mode of Action
It’s worth noting that similar compounds have demonstrated antiproliferative activities on cancer cell lines . These compounds can induce apoptosis and cell cycle arrest at the G0/G1 phase .
Biochemical Pathways
Similar compounds have been shown to bind well to the active site of the vegfr2 receptor , which plays a crucial role in angiogenesis, a process that is often upregulated in cancer.
Result of Action
Similar compounds have shown to induce apoptosis and cell cycle arrest in cancer cells .
properties
IUPAC Name |
6-nitro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4S/c11-9(12)8-3-5-1-2-6(10(13)14)4-7(5)15-8/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZMCSQBFHZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574113 | |
Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19983-42-7 | |
Record name | 6-Nitro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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